N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide
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Overview
Description
N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide typically involves the formation of the triazolopyridine core followed by the introduction of the cyclohexyl and prop-2-enamide groups. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction. This method is eco-friendly and yields the desired product in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process would require optimization of reaction conditions to ensure consistent quality and yield. Additionally, late-stage functionalization of the triazolopyridine core can be performed to introduce various functional groups, enhancing the compound’s utility in different applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]triazolo[1,5-a]pyridine
- [1,2,4]triazolo[4,3-a]pyridine
- [1,2,3]triazolo[1,5-a]pyridine
- [1,2,3]triazolo[4,5-b]pyridine
- [1,2,3]triazolo[4,5-c]pyridine
Uniqueness
N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the triazolopyridine core with the cyclohexyl and prop-2-enamide groups provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-15(21)17-16(9-5-3-6-10-16)12-14-19-18-13-8-4-7-11-20(13)14/h2,4,7-8,11H,1,3,5-6,9-10,12H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKJXKKYVWLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCC1)CC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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